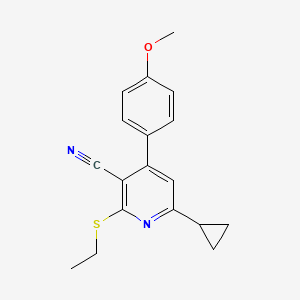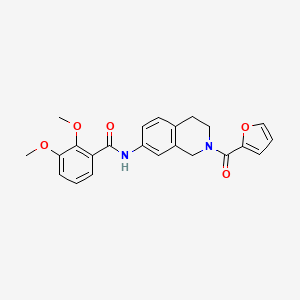
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone, also known as CDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. The compound has been synthesized using various methods and has shown promising results in scientific studies.
Applications De Recherche Scientifique
Synthesis and Scale-Up Processes
The compound (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone has been a focus in the development of scalable syntheses for H3 receptor antagonists, demonstrating its relevance in medicinal chemistry. The first, second, and third generation processes were developed, highlighting a shift towards cost reduction and efficiency in synthesis. Notably, the third generation synthesis introduced a key improvement with the use of lithium alkoxide for Lewis base catalysis, showcasing innovation in chemical synthesis strategies (Pippel et al., 2011).
Anticancer Potential
Research into related compounds, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has revealed significant anticancer properties. These studies have demonstrated the compound's ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia cells. This points towards a potential therapeutic use for cancer treatment, emphasizing the importance of structural analogs in drug discovery (Magalhães et al., 2013).
PET Imaging Agent Synthesis
The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for Parkinson's disease, involved a compound structurally similar to (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone. This highlights the role of such compounds in the development of diagnostic tools for neurodegenerative diseases, contributing to our understanding and ability to monitor these conditions (Wang et al., 2017).
Mécanisme D'action
- The primary target of jnj-39220675 is the histamine H3 receptor (HRH3) . This receptor is part of the histaminergic system and plays a crucial role in modulating neurotransmitter release, particularly in the central nervous system.
- Jnj-39220675 acts as a histamine H3 receptor antagonist . By binding to the HRH3 receptor, it inhibits the normal function of this receptor.
Target of Action
Mode of Action
Propriétés
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-3-2-8-15(16)17(20)19-11-5-10-18(12-13-19)14-6-4-7-14/h2-3,8-9,14H,4-7,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKTAFFDHKDKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)



![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)


![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)